![molecular formula C9H6ClF2N3S B14907504 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 8th position, a difluoromethyl group at the 6th position, and a methylthio group at the 2nd position on the pyrido[3,4-d]pyrimidine ring system. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the chloro or difluoromethyl groups, resulting in the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro, difluoromethyl, and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine include other pyrido[3,4-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their chemical and biological properties due to variations in the substituent groups. The unique combination of chloro, difluoromethyl, and methylthio groups in this compound distinguishes it from other derivatives and contributes to its specific applications and activities .
Properties
Molecular Formula |
C9H6ClF2N3S |
|---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
8-chloro-6-(difluoromethyl)-2-methylsulfanylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H6ClF2N3S/c1-16-9-13-3-4-2-5(8(11)12)14-7(10)6(4)15-9/h2-3,8H,1H3 |
InChI Key |
MBFGFONNTGVNJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N=C(C=C2C=N1)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


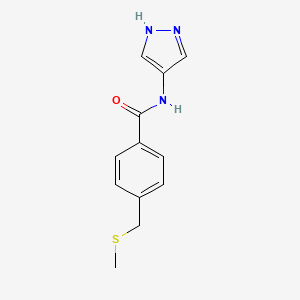
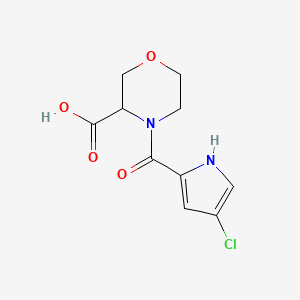

![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)


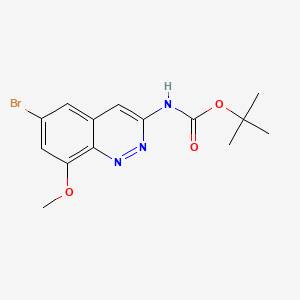

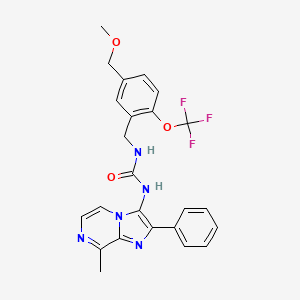
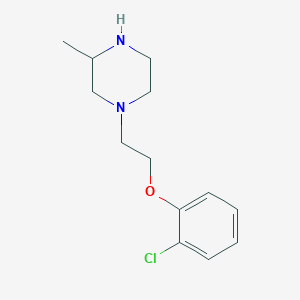


![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
